molecular formula C17H15N5O5S2 B2570077 N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide CAS No. 313529-58-7

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide

Cat. No. B2570077
CAS RN: 313529-58-7
M. Wt: 433.46
InChI Key: RFTBPUSKXJQOCC-UHFFFAOYSA-N
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Description

“N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide” is a chemical compound that contains a 1,3,4-thiadiazole moiety . This moiety is a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . The compound is related to a class of compounds that have been studied for their urease inhibitory activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : Novel sulfonamides containing a 2-amino-1,3-thiazole fragment have been synthesized under solvent-free conditions, demonstrating a simple and efficient method. These compounds, including derivatives similar to N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide, were evaluated for antibacterial activity, highlighting their potential in developing new antimicrobial agents (Rafiee Pour et al., 2019).

  • Physicochemical Studies : The physicochemical properties of bioactive compounds similar to the one have been extensively studied. For instance, investigations into the physicochemical characteristics, such as sublimation, solubility, and distribution, have provided valuable insights into their behavior and potential applications (Ol’khovich et al., 2017).

Applications in Materials Science

  • Polymer Synthesis : Research has delved into the creation of novel polymers using diamines with built-in sulfone, ether, and amide structures. These studies have led to the development of thermally stable polyimides with potential applications in advanced materials technology. The flexibility and stability of these polymers underscore their significance in creating high-performance materials (Mehdipour‐Ataei et al., 2004).

Pharmacological Potential

  • Anticonvulsant Properties : Derivatives of 1,3,4-thiadiazole, akin to the compound , have demonstrated promising anticonvulsant activity. This highlights their potential in contributing to the development of new therapeutic agents for epilepsy and other seizure disorders. The synthesis and quality control methods for these compounds have been developed, paving the way for further preclinical studies (Sych et al., 2018).

  • Antimicrobial and Antifungal Activities : Sulfonamide derivatives, including those structurally related to this compound, have shown promising antibacterial and antifungal activities. This positions them as potential candidates for the development of new antimicrobial and antifungal therapies, addressing the growing concern of drug-resistant pathogens (Krátký et al., 2012).

properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O5S2/c1-2-15-19-20-17(28-15)21-29(26,27)14-8-6-12(7-9-14)18-16(23)11-4-3-5-13(10-11)22(24)25/h3-10H,2H2,1H3,(H,18,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTBPUSKXJQOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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